1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea
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Overview
Description
1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 2-(pyridin-2-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: Under acidic or basic conditions, the thiourea group can be hydrolyzed to form the corresponding amine and isothiocyanate.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds and coordination complexes.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or modulation of receptor function. The pyridine and methylphenyl groups contribute to the compound’s binding affinity and specificity for its targets. The pathways involved in its mechanism of action include the disruption of cellular processes and signaling pathways, ultimately leading to the desired biological effects.
Comparison with Similar Compounds
1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2-pyridyl)thiourea: Similar structure but lacks the methyl group on the phenyl ring, which may affect its binding properties and biological activity.
1-(2-Chlorophenyl)-3-(2-pyridyl)thiourea: Contains a chlorine substituent instead of a methyl group, which can influence its reactivity and interactions with molecular targets.
1-(2-Methylphenyl)-3-(2-pyridyl)urea: Similar structure but with a urea group instead of a thiourea group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea is an organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiourea functional group linked to a 2-methylphenyl moiety and a pyridin-2-yl ethyl chain. Its chemical structure can be depicted as follows:
The synthesis of this compound typically involves the reaction of 2-methylphenyl isothiocyanate with pyridin-2-yl ethyl amine under controlled conditions, which allows for the retention of critical functional groups necessary for biological activity.
Antimicrobial Properties
Research indicates that thiourea derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes. Notably, it exhibits inhibitory activity against glutaminyl cyclase, which is implicated in neurodegenerative diseases . The thiourea group facilitates interactions with enzyme active sites, enhancing binding affinity and specificity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Modifications to the phenyl and pyridine moieties significantly influence their potency:
Modification | Effect on Activity |
---|---|
Methyl substitution on phenyl ring | Enhances lipophilicity and binding affinity |
Electron-withdrawing groups on pyridine | Reduces activity |
Replacement of thiourea with urea | Loss of activity |
Studies have shown that maintaining the thiourea functionality is essential for retaining biological activity, as substituting it with other groups often leads to inactivity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thioureas against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones compared to controls, suggesting its potential as a lead compound in developing new antibiotics .
- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-12-6-2-3-8-14(12)18-15(19)17-11-9-13-7-4-5-10-16-13/h2-8,10H,9,11H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVRAXBIGSPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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